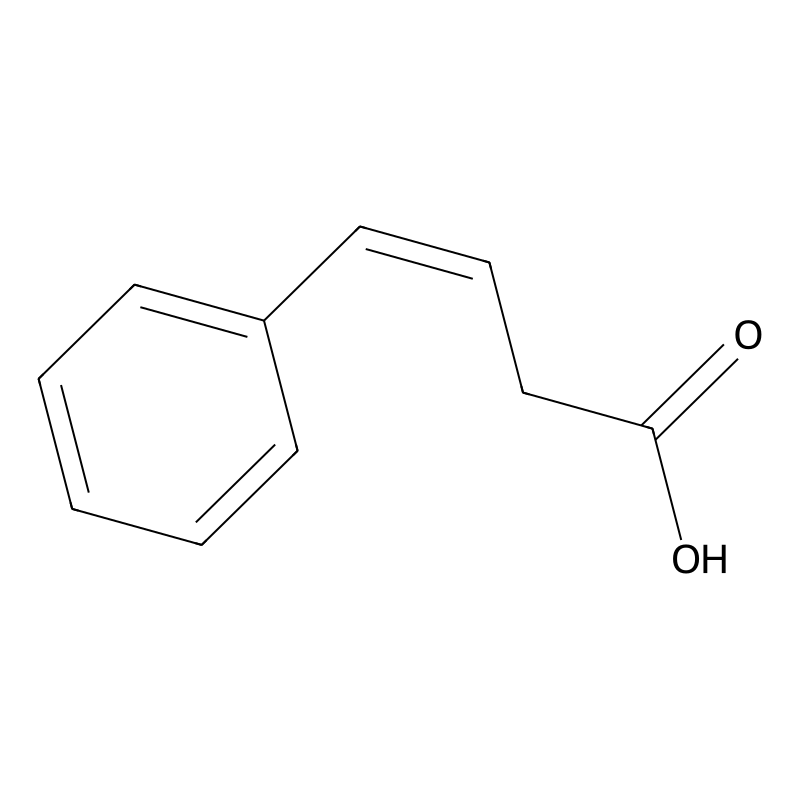trans-Styrylacetic acid

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
Isomeric SMILES
Inhibition of Peptidylglycine α-hydroxylating Monooxygenase
Scientific Field: Biochemistry
Summary of the Application: Trans-Styrylacetic acid (4-Phenyl-3-butenoic acid) is used as a mechanism-based inhibitor of Peptidylglycine α-hydroxylating monooxygenase.
Component of the Phenylacetyl-CoA Catabolon
Scientific Field: Microbiology and Biotechnology
Summary of the Application: Trans-Styrylacetic acid is a part of the phenylacetyl-CoA catabolon, a complex catabolic unit with broad biotechnological applications.
Methods of Application or Experimental Procedures: The phenylacetyl-CoA catabolon encompasses all the routes involved in the transformation of various compounds, including trans-styrylacetic acid, into phenylacetyl-CoA.
Results or Outcomes: The genetic organization of this central route, the biochemical significance of the whole functional unit, and its broad biotechnological applications are discussed.
Organic Synthesis and Pharmaceutical Production
Scientific Field: Organic Chemistry and Pharmaceutical Science
Summary of the Application: Trans-Styrylacetic acid can be used as a building block for organic synthesis, as well as a reagent for the preparation of various organic compounds.
Results or Outcomes: Trans-Styrylacetic acid is an important chemical because it has a wide range of applications and can be used to synthesize many different compounds.
Degradation of Styrene
Scientific Field: Environmental Microbiology
Summary of the Application: Trans-Styrylacetic acid is involved in the microbial degradation of styrene, a common environmental pollutant.
Methods of Application or Experimental Procedures: Various microorganisms can degrade styrene under aerobic and anaerobic conditions, yielding few central intermediates such as 3-vinylcatechol, phenylacetic acid, benzoic acid, or 2-ethylhexanol.
Results or Outcomes: The degradation of styrene by microorganisms, including the transformation of trans-styrylacetic acid, contributes to the removal of this environmental pollutant.
Building Block for Organic Synthesis
Scientific Field: Organic Chemistry
Summary of the Application: Trans-Styrylacetic acid can be used as a building block for organic synthesis.
Methods of Application or Experimental Procedures: In organic synthesis, trans-Styrylacetic acid can be used in various chemical reactions to synthesize different compounds.
Trans-Styrylacetic acid, with the systematic name (3E)-4-phenylbut-3-enoic acid and the CAS registry number 1914-58-5, is an aromatic compound characterized by a double bond between the carbon atoms in its chain. It appears as a white to yellow-brown crystalline powder or needles and has a molecular formula of CHO . This compound is notable for its unique structural features, which include a phenyl group attached to a butenoic acid backbone, making it part of the phenylacetic acids and derivatives category.
The physical properties of trans-Styrylacetic acid include a density of 1.145 g/cm³, a boiling point of 302 °C, and a flash point of 215.8 °C . It is soluble in organic solvents and exhibits moderate hydrophobicity, which can be quantified by its ACD/LogP value of 2.18 .
Another significant reaction is the preparation of trans-Styrylacetic acid from 1,1-dibromo-4-phenylbutadiene using palladium-catalyzed coupling with sodium hydroxide as a base . This reaction typically yields about 58% under optimal conditions.
Trans-Styrylacetic acid has been identified as having potential biological activity, particularly in cancer research. It is considered a tumorigenic agent and has been studied for its effects on various cell signaling pathways involved in tumorigenesis . Research indicates that it may modulate pathways such as p38 MAPK and JNK, which are crucial for cell proliferation and apoptosis in cancer cells .
Additionally, trans-Styrylacetic acid's structural similarity to other compounds like phenylbutyric acid suggests it may possess similar pharmacological properties, including anti-cancer effects .
The synthesis of trans-Styrylacetic acid can be achieved through several methods:
- Palladium-Catalyzed Coupling: Using 1,1-dibromo-4-phenylbutadiene with sodium hydroxide and palladium catalysts.
- Oxidative Reactions: Utilizing meso-tetrakis(pentafluorophenyl)porphyrin iron chloride and PhIO to oxidize suitable precursors .
- Acid-Catalyzed Reactions: Employing traditional organic synthesis techniques involving carboxylic acids.
These methods highlight the versatility in synthesizing trans-Styrylacetic acid from various starting materials.
Trans-Styrylacetic acid is primarily used in research settings due to its unique chemical properties and biological activity. Its applications include:
- Synthesis of Derivatives: It serves as an intermediate in the production of other pharmaceutical compounds.
- Research Tool: Used in studies investigating cancer cell signaling pathways and potential therapeutic effects against tumors .
Studies on trans-Styrylacetic acid have focused on its interactions with biological systems, particularly its effects on tumorigenic cells. Research has shown that it can selectively modulate signaling pathways associated with cancer proliferation while exhibiting reduced effects on non-tumorigenic cells . This selectivity makes it a candidate for further investigation in cancer therapeutics.
Trans-Styrylacetic acid shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Similarity | Unique Features |
|---|---|---|
| Phenylbutyric Acid | Similar backbone structure | Known for anti-cancer properties |
| 4-Phenylbutanoic Acid | Identical phenyl group | Used primarily as an anti-inflammatory agent |
| Styrene | Shared phenyl group | Lacks carboxylic functional group |
| Cinnamic Acid | Similar conjugated double bond | Exhibits different biological activities |
Trans-Styrylacetic acid is unique due to its specific configuration (trans) and its biological activity profile that distinguishes it from related compounds.
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
UNII
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
1914-58-5







